3,7,11-Trimethyltritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Trimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C36H74. It is a member of the alkane family, characterized by its saturated carbon chain and the presence of three methyl groups at the 3rd, 7th, and 11th positions. This compound is known for its stability and hydrophobic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyltritriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkane reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are typically carried out in high-pressure reactors with catalysts such as nickel or platinum to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under extreme conditions, leading to the formation of alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Cracking: Thermal or catalytic cracking can break down the long carbon chain into smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under high temperatures.
Substitution: Halogenation typically uses halogens (Cl2, Br2) in the presence of UV light or a radical initiator.
Cracking: High temperatures (500-700°C) and catalysts like zeolites or silica-alumina.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Substitution: Halogenated alkanes.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3,7,11-Trimethyltritriacontane has various applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its role in biological membranes and as a potential biomarker.
Medicine: Explored for its hydrophobic properties in drug delivery systems.
Industry: Utilized in the production of lubricants, waxes, and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyltritriacontane is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its long carbon chain allows it to embed within the lipid bilayer, potentially influencing membrane-associated processes .
Comparison with Similar Compounds
Similar Compounds
Tritriacontane: A straight-chain alkane with the formula C33H68.
3,7-Dimethyltritriacontane: Similar structure but with two methyl groups.
3,7,11,15-Tetramethyltritriacontane: Contains four methyl groups at different positions.
Uniqueness
3,7,11-Trimethyltritriacontane is unique due to the specific positioning of its three methyl groups, which can influence its physical properties and reactivity compared to other similar long-chain alkanes .
Properties
CAS No. |
28171-00-8 |
---|---|
Molecular Formula |
C36H74 |
Molecular Weight |
507.0 g/mol |
IUPAC Name |
3,7,11-trimethyltritriacontane |
InChI |
InChI=1S/C36H74/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-35(4)32-28-33-36(5)31-27-30-34(3)7-2/h34-36H,6-33H2,1-5H3 |
InChI Key |
OMTPDENTDNKXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.